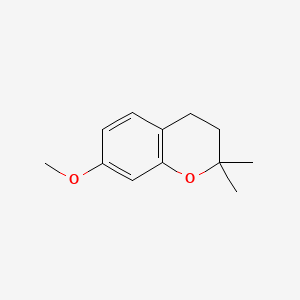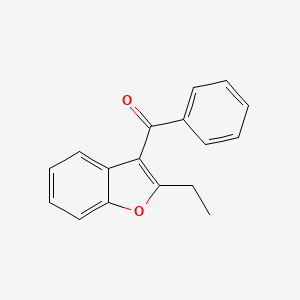
(2-Ethylbenzofuran-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylbenzofuran-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring substituted with an ethyl group at the 2-position and a phenylmethanone group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbenzofuran-3-yl)(phenyl)methanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-ethylphenol with phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid can lead to the formation of the benzofuran ring . The resulting intermediate can then be further reacted with benzoyl chloride in the presence of a base like pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylbenzofuran-3-yl)(phenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (2-Ethylbenzofuran-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s structure-activity relationship plays a crucial role in determining its efficacy and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
(2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (Benzarone): This compound is structurally similar but contains a hydroxyl group on the phenyl ring.
Furan-2-yl (phenyl)methanone Derivatives: These compounds share a similar core structure but differ in the substituents on the furan ring.
Uniqueness
(2-Ethylbenzofuran-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein tyrosine kinases makes it a valuable compound in cancer research and drug development .
Propiedades
Número CAS |
3131-64-4 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(2-ethyl-1-benzofuran-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H14O2/c1-2-14-16(13-10-6-7-11-15(13)19-14)17(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Clave InChI |
RNRVHRZVPBEPDF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[3-(2-Benzyloxy-5-methylphenyl)-3-phenylpropyl]isopropylamino}-1-phenylpropyl)-4-methylphenol](/img/structure/B8555555.png)
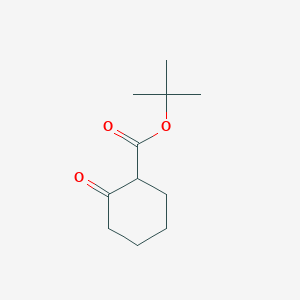
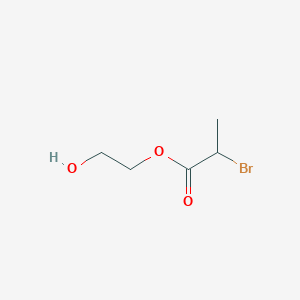
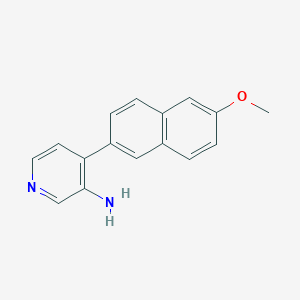
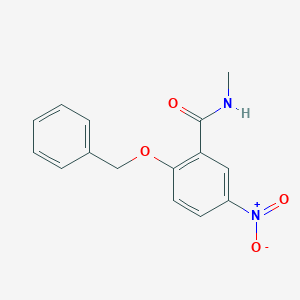
![1-[3-(2-Hydroxyethyl)phenyl]-2-imidazolidinone](/img/structure/B8555605.png)
![[3,5-Bis(benzyloxy)phenyl]acetic acid](/img/structure/B8555612.png)
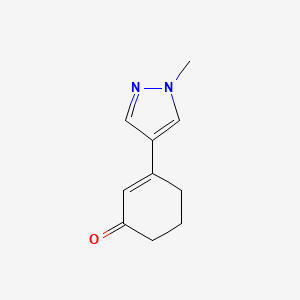
![5-Isoquinolinesulfonamide,n-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B8555627.png)
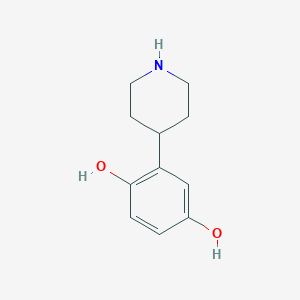
![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-5-phenyl-,ethyl ester](/img/structure/B8555636.png)
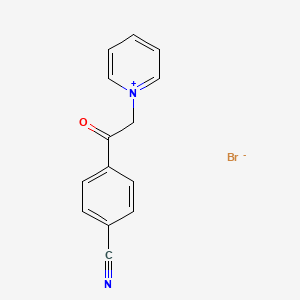
![Ethyl 4-amino-2-bromo-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8555644.png)
